molecular formula C13H14BrNO4 B2371608 5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde CAS No. 923203-45-6

5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde

Cat. No.: B2371608
CAS No.: 923203-45-6
M. Wt: 328.162
InChI Key: RPMSENSLCFTUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde is a chemical compound with the molecular formula C13H14BrNO4. It is characterized by the presence of a bromine atom, a morpholine ring, and an aldehyde group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde typically involves the following steps:

    Etherification: The formation of an ether linkage between the benzene ring and the morpholine ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Conversion of the aldehyde group to a primary alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and morpholine ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid
  • 5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzyl alcohol
  • 5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzene derivatives

Uniqueness

5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4/c14-11-1-2-12(10(7-11)8-16)19-9-13(17)15-3-5-18-6-4-15/h1-2,7-8H,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMSENSLCFTUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.